1-Phenylcyclohexanol

Organic Synthesis Grignard Reaction Process Optimization

1-Phenylcyclohexanol adopts a defined chair conformation with equatorial phenyl and hydroxyl groups, enabling exclusive 1-phenylcyclohexene formation upon acid-catalyzed dehydration—a pathway unavailable to 2-phenylcyclohexanol regioisomers. This conformational specificity makes it a privileged building block for spirocyclic MAP4K1 inhibitors (WO-2021074279-A1), spiro[benzo[c]aza-1,1'-cyclohexyl]-3-ones (CN112939864A; 97% Grignard yield), and CNS-active 1-azaspiro[5.5]undecan scaffolds (CN-111116551-A). Also serves as a crosslinking monomer in UV-curable resins (CN-110452340-A). Solid form (mp 61–65°C) enables precise weighing in cGMP environments. ≥98% purity by GC recommended for pharmaceutical process development.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 1589-60-2
Cat. No. B105894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclohexanol
CAS1589-60-2
Synonyms1-Phenylcyclohexan-1-ol;  NSC 21999
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)O
InChIInChI=1S/C12H16O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2
InChIKeyDTTDXHDYTWQDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclohexanol (CAS 1589-60-2) Procurement Guide: Tertiary Alcohol for Pharmaceutical and Agrochemical Synthesis


1-Phenylcyclohexanol (CAS 1589-60-2) is a tertiary alcohol of molecular formula C12H16O and molecular weight 176.26 g/mol [1]. The compound exists as a white to light yellow crystalline solid at 20°C, with a melting point range of 61.0–65.0°C and a boiling point of 100°C at 0.5 mmHg [2]. As a substituted cyclohexanol featuring a phenyl group at the 1-position, this compound serves as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals, as well as a building block for spirocyclic compound synthesis .

Why 1-Phenylcyclohexanol (CAS 1589-60-2) Cannot Be Substituted with Common Tertiary Alcohol Analogs in Precision Synthesis


Tertiary alcohols such as 1-phenylcyclohexanol, triphenylmethanol, and 2-phenyl-2-propanol differ fundamentally in steric bulk, electronic environment, and hydrogen-bonding capacity. 1-Phenylcyclohexanol presents a specific conformational profile: the cyclohexane ring adopts a chair conformation where the phenyl and hydroxyl groups occupy equatorial positions [1]. This geometry confers distinct reactivity in elimination and substitution pathways compared to analogs. For instance, acid-catalyzed dehydration of 1-phenylcyclohexanol yields exclusively 1-phenylcyclohexene via a carbocation intermediate stabilized by phenyl resonance, a pathway not replicated by 2-phenylcyclohexanol regioisomers [2]. Furthermore, 1-phenylcyclohexanol acts as a precursor to 1-phenylcyclohexyl radicals, which are employed in site-selective C–H functionalization reactions that fail with less conformationally constrained analogs [3]. Procurement decisions must therefore be driven by the specific synthetic transformation required, as generic substitution risks regioisomeric contamination, altered reaction kinetics, or complete synthetic failure.

Quantitative Comparative Evidence for 1-Phenylcyclohexanol (CAS 1589-60-2) Against Closest Analogs and Alternative Synthetic Routes


Grignard Route Yield Comparison: 1-Phenylcyclohexanol versus Optimized Patent Protocol

1-Phenylcyclohexanol is commercially synthesized via the Grignard reaction of phenylmagnesium bromide with cyclohexanone. A standard patent-derived procedure (US05179109) using 0.3M bromobenzene, 0.35M magnesium, and 0.2M cyclohexanone in anhydrous ether, followed by NH4Cl quench and recrystallization from petroleum ether, yields 71% isolated product . An optimized protocol disclosed in patent CN112939864 (2021) achieves a 97% yield under refined conditions: bromobenzene (0.31 mol), magnesium bar (0.33 mol), cyclohexanone (0.35 mol) in diethyl ether at 35°C for 5 hours, followed by NH4Cl quench and extraction [1]. The 26-percentage-point yield differential (71% vs 97%) is attributable to the optimized stoichiometry and controlled reaction temperature in the latter protocol.

Organic Synthesis Grignard Reaction Process Optimization Yield Engineering

Synthetic Route Efficiency: Reduction vs. Grignard vs. Hydrogenation of 1-Phenylcyclohexanol

Three synthetic routes to 1-phenylcyclohexanol have been quantitatively compared: (1) reduction of 1-phenylcyclohexanone with NaBH4, (2) Grignard reaction of phenylmagnesium bromide with cyclohexanone, and (3) hydrogenation of styrene oxide. The reduction route yields up to 90% with high purity but requires careful handling of reactive hydride reagents . The Grignard route yields up to 80% but demands rigorously anhydrous solvents and controlled exotherm management . The hydrogenation route yields only up to 50% and requires high pressure and elevated temperature, resulting in a less environmentally favorable profile .

Synthetic Methodology Route Scouting Green Chemistry Cost of Goods Analysis

Melting Point and Physical Form: Solid 1-Phenylcyclohexanol versus Liquid Analogs for Ease of Handling

1-Phenylcyclohexanol is a white to light yellow crystalline solid at ambient temperature (20°C) with a melting point of 61.0–65.0°C [1]. In contrast, 1-phenylcyclohexene (CAS 771-98-2), a closely related dehydration product and potential analog, is a liquid at room temperature . The solid physical state of 1-phenylcyclohexanol facilitates gravimetric dispensing, reduces volatility-related losses during storage, and simplifies purification via recrystallization from petroleum ether to achieve the reported melting point of 60–61°C .

Physical Property Formulation Solid Handling Stability

Regioisomeric Differentiation: 1-Phenylcyclohexanol vs. 2-Phenylcyclohexanol in Hydroboration Selectivity

Hydroboration-oxidation of 1-phenylcyclohexene yields exclusively 2-phenylcyclohexanol rather than 1-phenylcyclohexanol . This outcome is dictated by steric and electronic factors: the bulky borane reagent adds anti-Markovnikov to the less substituted carbon of the alkene, and subsequent oxidation installs the hydroxyl group at the 2-position. Therefore, 1-phenylcyclohexanol cannot be accessed via hydroboration-oxidation of 1-phenylcyclohexene; it requires distinct synthetic routes such as Grignard addition to cyclohexanone or reduction of 1-phenylcyclohexanone.

Regioselectivity Hydroboration-Oxidation Mechanistic Rationale Synthetic Planning

Metabolic Stability by Structural Inference: Tertiary Alcohol Resistance to Oxidation

Cytochrome P450 enzymes catalyze hydroxylation of phenylcyclohexane at the 3- and 4-positions of the cyclohexane ring, yielding cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol [1]. In contrast, 1-phenylcyclohexanol, bearing a tertiary hydroxyl group at the benzylic 1-position, lacks an abstractable hydrogen at the alpha-carbon and cannot undergo oxidation to a ketone at that site. Tertiary alcohols generally exhibit resistance to alcohol dehydrogenase and cytochrome P450-mediated oxidation compared to primary and secondary alcohols [2]. This structural feature confers enhanced metabolic stability in biological systems.

Metabolic Stability Drug Design Cytochrome P450 Oxidative Metabolism

Aqueous Solubility Profile of 1-Phenylcyclohexanol and Implications for Extraction Workup

1-Phenylcyclohexanol exhibits a calculated aqueous solubility of 2.1 g/L at 25°C and a LogP of 2.83830 . This moderate hydrophobicity facilitates efficient liquid-liquid extraction during reaction workup, as the compound partitions preferentially into organic solvents such as diethyl ether, ethyl acetate, or dichloromethane. For comparison, highly polar analogs like cyclohexanol (solubility ~40 g/L) or 1,2-cyclohexanediol (solubility >100 g/L) require multiple extraction cycles or continuous extraction techniques to achieve comparable recovery [1].

Solubility Workup Liquid-Liquid Extraction Purification

Optimal Research and Industrial Use Cases for 1-Phenylcyclohexanol (CAS 1589-60-2) Based on Quantitative Evidence


Spirocyclic Pharmaceutical Intermediate Manufacturing at Kilo-Lab to Pilot Scale

1-Phenylcyclohexanol serves as a key intermediate for spirocyclic compounds in patent CN112939864A, where it is converted to spiro[benzo[c]aza-1,1'-cyclohexyl]-3-ones [1]. The optimized 97% yield Grignard protocol enables cost-effective scale-up. Procurement of high-purity material (>98.0% by GC) from suppliers following this protocol is recommended for pharmaceutical process development. The compound's solid physical form (mp 61.0–65.0°C) simplifies handling and quality control in cGMP environments [2].

MAP4K1 Kinase Inhibitor Development and Preclinical Candidate Synthesis

Patent WO-2021074279-A1 discloses spiro-fused tricyclic MAP4K1 inhibitors that incorporate a 1-phenylcyclohexanol-derived scaffold as a core structural motif . The tertiary alcohol functionality is retained in the final inhibitor structure, leveraging the metabolic stability conferred by the lack of an alpha-hydrogen at the C1 position [3]. Medicinal chemistry groups developing kinase inhibitors should consider 1-phenylcyclohexanol as a privileged building block for spirocyclic core construction.

Synthesis of 1-Azaspiro[5.5]undecan-3-one Derivatives for CNS Drug Discovery

Patent CN-111116551-A reports the use of 1-phenylcyclohexanol in the synthesis of 1-azaspiro[5.5]undecan-3-ones and 1-azaspiro[5.5]undecan-3-ols . These spirocyclic amines represent a scaffold class with demonstrated CNS activity. The facile purification of 1-phenylcyclohexanol via recrystallization from petroleum ether (achieving mp 60–61°C) ensures that downstream intermediates are free of regioisomeric impurities that could complicate biological assay interpretation.

UV-LED Photocurable Resin and 3D Printing Material Formulation

Patents CN-110452340-A and CN-110437731-A describe the incorporation of 1-phenylcyclohexanol into photosensitive resin formulations for 3D printing and UV-LED curing applications . The tertiary alcohol group participates in crosslinking reactions while the cyclohexane ring provides mechanical rigidity to the cured polymer network. The solid physical form and low volatility of 1-phenylcyclohexanol make it suitable for precise formulation weighing in industrial resin manufacturing.

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